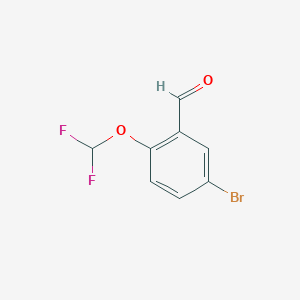

5-Bromo-2-(difluoromethoxy)benzaldehyde

Description

Halogenated and fluorinated benzaldehyde (B42025) derivatives represent a pivotal class of compounds in the realms of organic and medicinal chemistry. The strategic incorporation of halogen atoms and fluoroalkoxy groups onto the benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents, advanced materials, and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBACSCSIFOHNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366428 | |

| Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329269-64-9 | |

| Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Difluoromethoxy Benzaldehyde

Retrosynthetic Analysis and Design Principles

A retrosynthetic approach to 5-bromo-2-(difluoromethoxy)benzaldehyde primarily identifies two key disconnections: the bond between the aromatic ring and the bromine atom, and the ether linkage of the difluoromethoxy group. This analysis leads to two principal synthetic strategies. The first involves the late-stage bromination of a 2-(difluoromethoxy)benzaldehyde precursor. The second, and more commonly employed route, begins with a brominated phenolic compound, followed by the introduction of the difluoromethoxy group.

The design of an effective synthesis is governed by the principles of regioselectivity and reaction efficiency. The electronic nature of the substituents on the benzene (B151609) ring significantly influences the outcome of the reactions. The aldehyde group is an electron-withdrawing group and directs incoming electrophiles to the meta position, while the hydroxyl or alkoxyl group is an electron-donating group, directing to the ortho and para positions. Consequently, the sequence of introducing the bromo and difluoromethoxy groups is a critical consideration to achieve the desired 5-bromo substitution pattern.

Precursor Selection and Optimization of Starting Materials

Utilization of Brominated Benzaldehyde (B42025) Scaffolds

A prevalent and effective strategy utilizes commercially available brominated benzaldehyde derivatives. A key starting material in this approach is 5-bromo-2-hydroxybenzaldehyde. nist.govbldpharm.com This precursor already contains the necessary bromine atom and aldehyde functional group in the desired positions, simplifying the synthesis to the introduction of the difluoromethyl moiety onto the hydroxyl group. The purity of this starting material is crucial to avoid side reactions and simplify the purification process.

Introduction of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy group is a pivotal step in the synthesis. The choice of the difluoromethoxylating agent is critical for optimizing the reaction. Common reagents for this transformation include chlorodifluoromethane and sodium chlorodifluoroacetate. The selection of the reagent is often based on factors such as commercial availability, safety considerations, and the scalability of the reaction.

Optimization of this step also involves the careful selection of a suitable base and solvent. Strong bases such as potassium carbonate or sodium hydroxide are frequently used to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed to facilitate the dissolution of the reactants and promote favorable reaction kinetics.

Key Synthetic Steps and Reaction Mechanisms

The synthesis of this compound is accomplished through well-established chemical reactions. The specific reaction conditions and the sequence of steps are vital for obtaining high yields and purity.

Electrophilic Aromatic Bromination Strategies

When the synthesis commences with a non-brominated precursor such as 2-hydroxybenzaldehyde, an electrophilic aromatic bromination step is necessary. The hydroxyl group is a strongly activating ortho-, para-director. Given that the para position to the hydroxyl group is occupied by the aldehyde, bromination occurs preferentially at the ortho position, which corresponds to the 5-position of the benzaldehyde ring.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) or bromine. The reaction mechanism involves the generation of an electrophilic bromine species that subsequently attacks the electron-rich aromatic ring. The choice of solvent and reaction temperature is critical for controlling the regioselectivity and preventing the formation of polybrominated byproducts.

| Reagent | Typical Conditions |

| N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature |

| Bromine (Br₂) | Acetic Acid, 0°C to Room Temperature |

Difluoromethoxylation Protocols: Direct and Indirect Methods

The introduction of the difluoromethoxy group is most commonly achieved through a direct Williamson ether synthesis. This involves the reaction of the phenoxide of 5-bromo-2-hydroxybenzaldehyde with a suitable difluoromethylating agent.

One established protocol utilizes sodium chlorodifluoroacetate as the source of the difluoromethyl group. In this method, the sodium salt of 5-bromo-2-hydroxybenzaldehyde is formed by treatment with a base. This phenoxide then reacts with sodium chlorodifluoroacetate in a polar aprotic solvent at an elevated temperature. The chlorodifluoroacetate undergoes in situ decarboxylation to generate difluorocarbene, which is then trapped by the phenoxide to yield the desired difluoromethoxy ether.

Another widely employed method uses chlorodifluoromethane gas. In this procedure, 5-bromo-2-hydroxybenzaldehyde is treated with a base like potassium carbonate in a solvent such as DMF. Chlorodifluoromethane gas is then introduced into the reaction mixture. The resulting phenoxide acts as a nucleophile, displacing the chloride from the difluorocarbon center to form the carbon-oxygen bond. This reaction is often conducted under pressure to increase the concentration of the gaseous reagent in the reaction medium.

| Difluoromethoxylating Agent | Base | Solvent | Key Features |

| Sodium Chlorodifluoroacetate | Sodium Hydroxide | DMF | In situ generation of difluorocarbene |

| Chlorodifluoromethane | Potassium Carbonate | DMF | Requires handling of a gaseous reagent |

Indirect methods for difluoromethoxylation are less common for this particular synthesis but can involve multi-step sequences. However, for the preparation of this compound, the direct Williamson ether synthesis approach is generally favored due to its efficiency and widespread adoption.

Aldehyde Group Formation and Protection/Deprotection Strategies

The introduction and manipulation of the aldehyde group are pivotal in the synthesis of this compound. The primary precursor for this compound is typically 5-bromo-2-hydroxybenzaldehyde.

Formation of the Precursor Aldehyde:

The synthesis of 5-bromo-2-hydroxybenzaldehyde can be achieved through the bromination of 2-hydroxybenzaldehyde (salicylaldehyde). This electrophilic aromatic substitution reaction introduces a bromine atom at the position para to the activating hydroxyl group.

Alternatively, ortho-formylation of phenols can be employed. For instance, 3-bromophenol can be formylated to produce 3-bromosalicylaldehyde using reagents like anhydrous magnesium dichloride and paraformaldehyde. orgsyn.org

Protection and Deprotection of the Aldehyde Group:

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent unwanted side reactions. A common strategy for protecting aldehydes is the formation of acetals, which are stable under neutral to strongly basic conditions. researchgate.net For hydroxybenzaldehydes, selective protection of one functional group over another is a key consideration. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group in 2-hydroxybenzaldehydes can influence the regioselectivity of protection reactions. nih.govresearchgate.net This interaction can render the hydroxyl group less available for reaction, allowing for selective protection of the aldehyde.

Common protecting groups for aldehydes include:

Cyclic Acetals: Formed by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst.

Dithioacetals: Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol.

Deprotection of acetals is typically achieved by acid-catalyzed hydrolysis, regenerating the aldehyde functionality. researchgate.net Microwave irradiation has been shown to be an effective method for accelerating both protection and deprotection reactions. cem.com

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its precursors.

Transition Metal Catalysis for Cross-Coupling Reactions Towards Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted aromatic compounds. The Suzuki-Miyaura coupling, for instance, can be used to construct the carbon skeleton of precursors to this compound. For example, 5-bromo-2-hydroxybenzaldehyde can be coupled with phenylboronic acid using a palladium catalyst to synthesize 2-hydroxy-5-phenylbenzaldehyde. google.com This methodology allows for the introduction of various substituents on the aromatic ring.

The choice of palladium catalyst, ligands, base, and solvent is critical for the success of these coupling reactions. Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. google.com

| Catalyst | Base | Solvent | Yield of 2-hydroxy-5-phenylbenzaldehyde | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 69% | google.com |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/Water | ~ quantitative conversion | google.com |

Lewis Acid Catalysis in Functionalization

Lewis acids can play a significant role in the functionalization of benzaldehydes by activating the carbonyl group towards nucleophilic attack. While specific examples for this compound are not extensively documented, the principles of Lewis acid catalysis are broadly applicable. For instance, Lewis acids like TiF₄ and Ti(OⁱPr)₄ have been used to catalyze the trifluoromethylation and difluoromethylation of aldehydes. researchgate.net

In the context of substituted benzaldehydes, Lewis acids can influence the reactivity and selectivity of various transformations, including additions, substitutions, and ring-forming reactions. The interaction of the Lewis acid with the lone pairs of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of fluorinated compounds like this compound, several aspects of green chemistry can be considered.

The use of catalysis, particularly heterogeneous catalysis, is a key principle of green chemistry as it can lead to higher efficiency and easier catalyst recovery and reuse. The development of environmentally friendly fluorination methods is an active area of research. This includes exploring the use of less hazardous fluorinating agents and developing enzymatic or chemoenzymatic methods for the synthesis of fluorinated compounds. nih.govnih.gov

Solvent selection is another critical aspect. The use of water or other environmentally benign solvents is encouraged. Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. cem.comscispace.com For example, the preparation of fluorinated benzaldehydes can be made more environmentally friendly by reducing the amount of catalyst and using recyclable solvents. google.com

Furthermore, process optimization to minimize waste generation and the use of renewable starting materials are important considerations in the development of sustainable synthetic routes for this compound.

Chemical Reactivity and Transformational Pathways of 5 Bromo 2 Difluoromethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 5-Bromo-2-(difluoromethoxy)benzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide variety of nucleophiles. This reactivity enables oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common and high-yielding reaction in organic chemistry. For this compound, this reaction yields 5-Bromo-2-(difluoromethoxy)benzoic acid, a valuable intermediate for further synthetic manipulations, such as ester or amide formation.

Standard oxidizing agents are effective for this purpose. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation. Current time information in Winnipeg, CA. Milder, more selective oxidizing agents such as silver oxide (Ag₂O) or buffered sodium chlorite (B76162) (NaClO₂) are also commonly employed to prevent unwanted side reactions on other parts of the molecule. The reaction typically proceeds in high yield under appropriate conditions.

Table 1: Representative Oxidation of an Aromatic Aldehyde This table illustrates a general transformation, as specific experimental data for this compound is not detailed in the available research.

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 5-Bromo-2-(difluoromethoxy)benzoic acid | Aqueous base, heat |

| This compound | Sodium Chlorite (NaClO₂) | 5-Bromo-2-(difluoromethoxy)benzoic acid | Aqueous buffer (e.g., NaH₂PO₄), room temperature |

Reduction Reactions to Alcohols and Amines

The aldehyde group is easily reduced to a primary alcohol or converted to an amine through reductive amination.

Reduction to Alcohols: The reduction of the aldehyde to [5-Bromo-2-(difluoromethoxy)phenyl]methanol can be accomplished using a variety of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity requires anhydrous conditions and careful handling. Current time information in Winnipeg, CA.

Reductive Amination to Amines: Reductive amination provides a direct route to primary, secondary, or tertiary amines. The process involves the initial reaction of the aldehyde with ammonia, a primary amine, or a secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent. Common reagents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which are mild enough not to reduce the initial aldehyde. This pathway is a cornerstone of medicinal chemistry for introducing amine functionalities into molecular scaffolds.

Table 2: Representative Reduction Reactions of the Aldehyde Group This table illustrates general transformations, as specific experimental data for this compound is not detailed in the available research.

| Reaction Type | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| Alcohol Reduction | This compound | 1. NaBH₄ 2. Methanol | [5-Bromo-2-(difluoromethoxy)phenyl]methanol |

| Reductive Amination (Primary Amine) | This compound + Ammonia (NH₃) | NaB(OAc)₃H | [5-Bromo-2-(difluoromethoxy)phenyl]methanamine |

| Reductive Amination (Secondary Amine) | This compound + Methylamine (CH₃NH₂) | NaBH₃CN | 1-[5-Bromo-2-(difluoromethoxy)phenyl]-N-methylmethanamine |

Nucleophilic Addition Reactions: Schiff Base Formation and Imine Derivatization

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the azomethine group (-C=N-) is a versatile transformation used to prepare ligands for metal complexes and to synthesize various biologically active compounds. Aromatic aldehydes, including substituted benzaldehydes, readily undergo this reaction.

Condensation Reactions and Heterocyclic Annulation

Beyond simple imine formation, the aldehyde group is a key participant in various condensation reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex heterocyclic systems. For example, condensation reactions like the Knoevenagel or Claisen-Schmidt condensations allow for the formation of α,β-unsaturated systems, which are versatile precursors for further cyclization reactions.

This reactivity makes this compound a valuable building block for constructing heterocyclic rings such as quinolines, pyrimidines, and thiazoles, which are common motifs in pharmaceutical agents.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring serves as a versatile handle for synthetic modifications, primarily through substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

While aromatic rings are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group can activate the ring towards Nucleophilic Aromatic Substitution (SₙAr). In this compound, the bromine atom (a good leaving group) is para to the strongly electron-withdrawing aldehyde group (-CHO) and ortho to the electron-withdrawing difluoromethoxy group (-OCHF₂).

This electronic arrangement makes the carbon atom bearing the bromine susceptible to attack by strong nucleophiles, such as alkoxides, thiolates, or amines. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho- and para-substituents, stabilizing it and facilitating the subsequent elimination of the bromide ion to yield the substituted product. However, it is noteworthy that under certain conditions, the difluoromethoxy group itself can act as a leaving group in SₙAr reactions.

Table 3: Representative Nucleophilic Aromatic Substitution (SₙAr) Reaction This table illustrates a general transformation, as specific experimental data for this compound is not detailed in the available research.

| Reactant | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| This compound | Sodium Methoxide (NaOCH₃) | 5-Methoxy-2-(difluoromethoxy)benzaldehyde | Polar aprotic solvent (e.g., DMSO), heat |

| This compound | Pyrrolidine | 2-(Difluoromethoxy)-5-(pyrrolidin-1-yl)benzaldehyde | High temperature, optional base |

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboronic acid or ester. nih.govharvard.edu The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) or sodium carbonate, in a solvent system like aqueous dioxane or toluene. nih.gov The versatility of the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position of the benzaldehyde (B42025) ring, with a broad tolerance for other functional groups. harvard.edunih.gov

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by palladium complexes, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgnih.gov The reaction conditions have been refined to be applicable to a wide range of substrates, making it a key tool for vinylation. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which reacts the aryl bromide with a terminal alkyne. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org The Sonogashira reaction proceeds under mild conditions, which is advantageous for complex molecules, and is instrumental in the synthesis of aryl alkynes, which are precursors to many important structures. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org The process requires a palladium catalyst and a suitable phosphine ligand, such as XPhos or BINAP, along with a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgtcichemicals.com The development of this method has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals and materials science, by allowing the coupling of a vast range of amine nucleophiles. wikipedia.orglibretexts.org

| Reaction | Typical Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | Triphenylphosphine (or other phosphines) | K₃PO₄, Na₂CO₃, K₂CO₃ | Dioxane/Water, Toluene |

| Heck | Pd(OAc)₂ | Triphenylphosphine, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂ + CuI | Triphenylphosphine | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | Pd(dba)₂ or Pd(OAc)₂ | XPhos, BINAP, DPEPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Magnesium-Halogen Exchange and Organometallic Reagent Generation

The carbon-bromine bond in this compound can be converted into a carbon-magnesium bond through a magnesium-halogen exchange reaction. This process typically involves treating the aryl bromide with a strong organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride to enhance reactivity. rsc.org This exchange transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, effectively generating a new Grignard reagent. adichemistry.com

A significant challenge in applying this transformation directly to this compound is the presence of the reactive aldehyde group, which would be readily attacked by the newly formed Grignard reagent. To circumvent this, the reaction is often performed at very low temperatures (e.g., -78 °C) to ensure the stability of the functionalized Grignard reagent, which can then be trapped in situ by adding an external electrophile. cmu.edu Alternatively, the aldehyde group can be protected as an acetal (B89532) prior to the exchange reaction, and then deprotected in a subsequent step. The rate of magnesium-halogen exchange is influenced by substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. harvard.edu The resulting organometallic intermediate is a powerful nucleophile for forming new carbon-carbon bonds with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles. cmu.edu

Influence of the Difluoromethoxy Substituent on Aromatic Reactivity

The difluoromethoxy (-OCF₂H) group exerts a significant influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.

The electronic nature of the difluoromethoxy group is a balance between its inductive and resonance effects. The two highly electronegative fluorine atoms cause a strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring through the sigma bond framework. numberanalytics.comlibretexts.org Concurrently, the oxygen atom possesses lone pairs that can be donated into the pi-system of the ring, a positive resonance effect (+M).

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| -OCH₃ | 0.29 | -0.42 |

| -CH₂F | 0.11 | 0.00 |

| -CHF₂ | 0.22 | 0.04 |

| -OCF₂H | 0.22 | 0.07 |

| -CF₃ | 0.38 | 0.10 |

The difluoromethoxy group imparts notable steric bulk. Similar to the related trifluoromethoxy (-OCF₃) group, which often adopts a conformation orthogonal to the plane of the aromatic ring to minimize steric interactions, the -OCF₂H group also presents a significant steric profile. nih.gov This steric hindrance can influence the regioselectivity of reactions by impeding access to the adjacent ortho position (the C-3 position in this case). For reactions occurring at the neighboring aldehyde group (C-2), the steric bulk of the -OCF₂H substituent can dictate the approach of incoming reagents, potentially influencing the stereochemical outcome of nucleophilic additions to the carbonyl.

Combined Reactivity of Multiple Functional Groups in Multi-Step Syntheses

The presence of three distinct functional groups—aldehyde, bromo, and difluoromethoxy—on the same aromatic ring makes this compound a valuable and versatile building block in multi-step syntheses. nbinno.com The successful application of this compound relies on exploiting the chemoselectivity of these groups or employing protection strategies.

The typical synthetic sequence involves modification at the highly reactive and specific C-Br bond via cross-coupling reactions as a primary step. These reactions are generally tolerant of the aldehyde and difluoromethoxy functionalities. For instance, a Suzuki coupling can be performed to install a new aryl group, followed by modification of the aldehyde.

Alternatively, the aldehyde group can be the initial site of reaction. It can be reduced to an alcohol, oxidized to a carboxylic acid, or engaged in condensation reactions to form imines or alkenes. If subsequent steps involve reagents that would react with the aldehyde (such as Grignard reagents intended for the C-Br bond), the aldehyde must first be protected, commonly as an acetal. Following the desired transformation at the bromine position, the aldehyde can be regenerated via acidic hydrolysis. The difluoromethoxy group is generally stable under many of these reaction conditions and primarily serves to modulate the electronic properties and lipophilicity of the molecule and its derivatives. nih.gov This interplay of reactivity allows for the strategic and sequential construction of complex molecular architectures from a single, functionalized starting material. researchgate.net

Strategic Applications of 5 Bromo 2 Difluoromethoxy Benzaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The distinct arrangement of functional groups on the 5-Bromo-2-(difluoromethoxy)benzaldehyde scaffold makes it a highly valuable building block for chemists. The aldehyde allows for chain elongation and the formation of new stereocenters, the bromine enables the construction of intricate bi-aryl systems or the introduction of other functionalities through coupling chemistry, and the difluoromethoxy group provides a tool for fine-tuning molecular properties.

Synthesis of Fine Chemicals and Specialty Materials

In the synthesis of fine chemicals and specialty materials, substituted benzaldehydes are crucial intermediates. nbinno.com The related compound, 5-bromo-2-fluorobenzaldehyde (B134332), is utilized in the production of dyes and agrochemicals. nbinno.com By extension, this compound serves as a precursor for creating novel compounds with tailored properties. The difluoromethoxy group, in particular, can impart desirable characteristics such as increased thermal stability and altered electronic properties, which are advantageous in the development of advanced polymers and coatings. Its structural motifs can be incorporated into larger systems, such as in the synthesis of TADF (Thermally Activated Delayed Fluorescence) dyes for OLED applications, a field where related bromo-fluoro aromatics are used. smolecule.com

Construction of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is an ideal starting material for the synthesis of a variety of heterocyclic systems. The aldehyde group can readily participate in condensation reactions with amines, hydrazines, or other difunctional nucleophiles to form rings.

For instance, the analogous compound 5-bromo-2-fluorobenzaldehyde is a key precursor in the synthesis of quinazolines and indazoles, which are important scaffolds in drug discovery. openlabnotebooks.org A common synthetic route involves the reaction of 5-bromo-2-fluorobenzaldehyde with guanidine (B92328) carbonate to yield a 6-bromoquinazolin-2-amine (B112188) intermediate, which can then be further diversified. openlabnotebooks.org This highlights the potential of this compound to undergo similar transformations to create novel heterocyclic frameworks.

| Heterocyclic System | General Synthetic Approach | Significance |

|---|---|---|

| Quinazolines | Condensation of the benzaldehyde with guanidine derivatives. | Core structure in numerous anti-cancer agents. openlabnotebooks.org |

| Benzoxazines | Reaction with amino phenols followed by cyclization. | Scaffold for anti-inflammatory and neuroprotective agents. frontiersin.org |

| Benzimidazoles | Reaction with ortho-phenylenediamines. | Found in a wide range of pharmaceuticals, including anti-inflammatory drugs. researchgate.net |

| Hydrazones | Condensation with hydrazide derivatives. | Precursors to various heterocycles and exhibit cytotoxic activity. mdpi.com |

Precursor for Advanced Pharmaceutical Intermediates

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance efficacy, metabolic stability, and bioavailability. researchgate.netnih.gov The difluoromethoxy group in this compound makes it a highly attractive starting material for the synthesis of advanced pharmaceutical intermediates.

Development of Anti-cancer Agents (via related compounds)

Substituted benzaldehydes and their derivatives have shown significant promise in the development of anti-cancer therapeutics. news-medical.netrgcc-international.com Research has demonstrated that benzaldehyde can inhibit the growth of therapy-resistant pancreatic cancer cells and prevent metastasis by targeting key protein-protein interactions essential for cancer cell survival. news-medical.net

Derivatives of the closely related 5-bromosalicylaldehyde (B98134) have been synthesized and complexed with gallium(III), showing high cytotoxic activity against leukemic cell lines. mdpi.com Furthermore, oxime derivatives of trifluorobenzyl-oxy-benzaldehyde have been reported to induce apoptosis in myeloid leukemia cells, highlighting the potential of modified benzaldehydes in oncology. nih.gov The unique electronic and steric properties conferred by the difluoromethoxy group in this compound could be leveraged to design novel compounds with enhanced anti-cancer activity and improved pharmacological profiles.

Synthesis of Anti-inflammatory Compounds (via related compounds)

Chronic inflammation is a key factor in numerous diseases, and there is a continuous search for new anti-inflammatory agents. Benzaldehyde derivatives have been investigated for their anti-inflammatory properties. nih.gov For example, compounds isolated from marine fungi have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells. nih.gov

The synthesis of novel benzimidazole (B57391) derivatives has led to compounds that effectively inhibit pro-inflammatory enzymes and the secretion of cytokines such as TNF-α and IL-6. researchgate.net Similarly, new 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to reduce neuroinflammation in microglial cells by activating the Nrf2-HO-1 signaling pathway and decreasing reactive oxygen species (ROS) levels. frontiersin.org Given that this compound can serve as a precursor to these and other heterocyclic systems, it represents a valuable starting point for developing new classes of anti-inflammatory drugs.

Exploration in Neurological Disorder Therapeutics

Designing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in the development of treatments for central nervous system (CNS) disorders. nih.govsemanticscholar.org The incorporation of fluorine is a well-established strategy to increase a molecule's lipophilicity and metabolic stability, properties that can enhance BBB penetration. researchgate.netnih.gov

The difluoromethoxy group is particularly valuable in this context. Its presence can improve a drug's pharmacokinetic profile, making it more suitable for targeting the CNS. Research on related compounds, such as 4-(difluoromethoxy)benzaldehyde, has led to the development of inhibitors for enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease. The unique physicochemical properties of this compound make it a promising scaffold for the design and synthesis of novel therapeutic agents for a range of neurological conditions. domainex.co.uk

| Compound Name |

|---|

| This compound |

| 5-bromo-2-fluorobenzaldehyde |

| guanidine carbonate |

| 6-bromoquinazolin-2-amine |

| 4-(difluoromethoxy)benzaldehyde |

| 5-bromosalicylaldehyde |

| 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime |

| nitric oxide |

| prostaglandin E2 |

Utilization in Agrochemical and Agro-Industrial Syntheses

Synthesis of Insecticides and Fungicides

The development of novel insecticides and fungicides often relies on the assembly of heterocyclic and aromatic building blocks. Substituted benzaldehydes are crucial starting materials for a variety of condensation and cycloaddition reactions to form the core structures of these active compounds.

Insecticides: A prominent class of modern insecticides is the isoxazolines, which act as potent inhibitors of GABA-gated chloride channels in insects. researchgate.net The synthesis of the isoxazoline (B3343090) ring often involves the reaction of a substituted benzaldehyde with hydroxylamine (B1172632) to form an oxime, followed by a cycloaddition reaction. nih.gov Theoretically, this compound could be utilized in such a pathway to introduce the bromo- and difluoromethoxy-substituted phenyl group into the final insecticidal molecule. This substitution pattern could modulate the compound's insecticidal spectrum, potency, and pharmacokinetic properties. While this represents a plausible synthetic application, specific examples detailing the use of this compound for this purpose are not found in peer-reviewed journals or patent literature.

Fungicides: In the realm of fungicides, pyrazole (B372694) carboxamides have emerged as a critical class, primarily acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov These complex molecules often contain a substituted phenyl ring attached to a pyrazole core. The synthesis of such compounds can involve the coupling of a pyrazole carboxylic acid with a substituted aniline. While not a direct precursor in this specific coupling step, this compound could serve as a precursor for the synthesis of more complex amine or pyrazole-containing intermediates. The aldehyde group can be readily converted into other functionalities, such as amines or nitriles, which are then used in the construction of the final fungicidal product. However, documented evidence of this specific application for this compound remains limited.

Below is a table of representative modern insecticides and fungicides, illustrating the types of complex structures where a versatile benzaldehyde derivative could potentially serve as a synthetic precursor.

| Agrochemical Class | Example Compound | Target Pest/Pathogen | Mode of Action |

| Isoxazoline Insecticide | Fluralaner | Fleas, Ticks | GABA-gated chloride channel antagonist |

| Pyrazole Carboxamide Fungicide | Bixafen | Septoria tritici, Puccinia spp. | Succinate Dehydrogenase Inhibition (SDHI) |

| Strobilurin Fungicide | Azoxystrobin | Powdery mildew, downy mildew | Quinone outside inhibitor (QoI) |

This table provides examples of major agrochemical classes and is for illustrative purposes. There is no direct evidence in the reviewed literature of this compound being used in the synthesis of these specific compounds.

Explorations of 5 Bromo 2 Difluoromethoxy Benzaldehyde and Its Derivatives in Medicinal Chemistry Research

Design and Synthesis of Biologically Active Scaffolds Based on the Benzaldehyde (B42025) Core

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The strategic placement of bromo and fluoro-substituents on the benzaldehyde ring enhances the compound's reactivity, making it an ideal starting material for developing new therapeutic agents. The aldehyde functional group is readily transformed into a wide array of other functionalities, while the bromine atom provides a reactive site for cross-coupling reactions, a cornerstone of modern organic synthesis.

While specific examples detailing the synthesis of biologically active scaffolds directly from 5-Bromo-2-(difluoromethoxy)benzaldehyde are not extensively documented in publicly available literature, the reactivity of its constituent parts suggests its potential as a versatile precursor. For instance, the closely related compound, 5-bromo-2-fluorobenzaldehyde (B134332), is a known precursor in the synthesis of several classes of anti-cancer agents, particularly indazole and quinazoline (B50416) derivatives. It is plausible that this compound could be employed in similar synthetic pathways to create novel analogs with potentially improved pharmacological profiles. The aldehyde group can participate in reactions such as condensations and reductive aminations to build heterocyclic systems, while the bromo-substituent is a prime candidate for palladium-catalyzed reactions to introduce further molecular diversity.

Impact of the Difluoromethoxy Group on Pharmacokinetic and Pharmacodynamic Properties

The incorporation of fluorine-containing groups is a key strategy in modern drug design aimed at fine-tuning the physicochemical and biological properties of a lead compound. researchgate.net The difluoromethoxy group (-OCF₂H) in particular has emerged as a valuable substituent for enhancing a molecule's drug-like characteristics. researchgate.net

A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes in the body, which can lead to a short drug half-life and poor efficacy. The difluoromethoxy group is significantly more stable to enzymatic breakdown compared to a simple methoxy (B1213986) group (-OCH₃). nih.gov The strength of the carbon-fluorine (C-F) bonds makes the difluoromethoxy group resistant to oxidative metabolism, particularly O-dealkylation, a common metabolic pathway for methoxy-containing compounds. nih.govresearchgate.net This increased metabolic stability can prolong a drug's presence in the bloodstream, enhancing its therapeutic window. researchgate.net

Bioavailability, the proportion of a drug that enters the circulation and is able to have an active effect, is critically dependent on factors like solubility and membrane permeability. The difluoromethoxy group beneficially modulates a compound's lipophilicity (its ability to dissolve in fats and lipids), which is a key determinant of how well a drug can pass through cellular membranes. researchgate.net By replacing a methoxy group with a difluoromethoxy group, medicinal chemists can fine-tune lipophilicity to optimize absorption and distribution throughout the body. researchgate.net This enhancement of membrane permeability often contributes to improved oral bioavailability of drug candidates. researchgate.net

| Property Influenced by -OCF₂H Group | Physicochemical Effect | Therapeutic Implication |

| Metabolic Stability | Increased resistance to enzymatic degradation (e.g., O-dealkylation) due to strong C-F bonds. nih.govresearchgate.net | Prolonged drug half-life and duration of action. researchgate.net |

| Bioavailability | Modulation of lipophilicity to enhance cell membrane permeability. researchgate.netresearchgate.netresearchgate.net | Improved absorption and distribution of the drug in the body. |

| Binding Affinity | Can act as a hydrogen bond donor. researchgate.netnih.gov | Stronger and more specific interactions with the biological target, leading to increased potency. researchgate.net |

Investigation of Biological Activities and Mechanisms of Action

The structural features of this compound and its potential derivatives make them interesting candidates for biological screening. The benzaldehyde core is found in many compounds with a wide range of biological effects. mdpi.com

While research specifically detailing the antimicrobial properties of derivatives synthesized from this compound is limited, studies on closely related structures provide a strong rationale for such investigations. Benzaldehyde and its derivatives have long been known to possess antimicrobial and antifungal activities. mdpi.com

For example, research on the similar compound 5-bromo-2-fluorobenzaldehyde has led to the synthesis of novel oxime ligands and their transition metal complexes. These complexes were evaluated for their antimicrobial activity using the disk diffusion method against various pathogenic bacteria and fungi, with some showing activity against organisms like Klebsiella pneumoniae. researchgate.net Although this study was not conducted on a difluoromethoxy-containing compound, it demonstrates that the halogenated benzaldehyde scaffold is a viable starting point for the development of new antimicrobial agents. The data from this study on 5-bromo-2-fluorobenzaldehydeoxime and its complexes is summarized below.

Antimicrobial Screening of 5-bromo-2-fluorobenzaldehydeoxime Metal Complexes (Note: This data is for a related but different compound)

| Test Organism | Ligand Only | Ni(II) Complex | Cu(II) Complex | Co(II) Complex |

| Staphylococcus aureus | + | + | + | + |

| Bacillus subtilis | + | + | + | + |

| Micrococcus luteus | + | + | + | + |

| Escherichia coli | + | + | + | + |

| Pseudomonas aeruginosa | + | + | + | + |

| Proteus vulgaris | + | + | + | - |

| Salmonella typhi | + | + | + | + |

| Klebsiella pneumoniae | + | ++ | + | ++ |

| Aspergillus flavus | + | + | + | + |

| Mucor sp. | + | + | + | + |

| Activity Key: (++) active, (+) less active, (-) no active. Data sourced from a study on 5-bromo-2-fluorobenzaldehydeoxime. researchgate.net |

Given these findings on a similar scaffold, it is reasonable to hypothesize that derivatives of this compound could also exhibit antimicrobial properties, warranting further investigation in this area.

Research into Antifungal Properties

An extensive review of publicly available scientific literature reveals a lack of specific studies focused on the antifungal properties of this compound or its direct derivatives. While the broader class of benzaldehydes has been investigated for antimicrobial activities, dedicated research to isolate and characterize the potential antifungal efficacy of this particular compound, including the determination of Minimum Inhibitory Concentrations (MICs) against various fungal pathogens, has not been reported. Consequently, there is no available data to construct a profile of its antifungal spectrum or mechanism of action. This represents a gap in the current body of research and suggests an area for potential future investigation.

Exploration of Anticancer Potential

Similarly, the exploration of this compound and its derivatives for anticancer potential is not documented in peer-reviewed research literature. Investigations into the cytotoxic effects of this compound against various cancer cell lines, such as those commonly used in preliminary oncology screening, have not been published. As a result, there are no available IC50 (half-maximal inhibitory concentration) values or detailed mechanistic studies—like cell cycle analysis or apoptosis assays—that would define its potential as an anticancer agent. The synthesis of derivatives from this scaffold for the purpose of oncology research remains an unexplored area.

Modulatory Effects on Antibiotic Efficacy in Resistant Strains

The potential for this compound or its derivatives to act as modulators of antibiotic efficacy, particularly in the context of combating drug-resistant bacterial strains, has not been a subject of published scientific inquiry. There are no studies investigating whether this compound can act as a resistance-modifying agent, inhibit efflux pumps, or otherwise synergize with existing antibiotics to restore their effectiveness against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) or multidrug-resistant Pseudomonas aeruginosa. This specific application in the field of antibiotic resistance is yet to be explored.

Enzyme Inhibition Studies and Target Identification

Specific enzyme inhibition studies aimed at identifying biological targets for this compound have not been reported in the scientific literature. Research to determine its inhibitory activity against specific enzymes, which is a critical step in drug discovery for understanding a compound's mechanism of action, is currently absent.

Binding Site Interactions and Conformational Dynamics

In the absence of identified enzyme targets, there have been no molecular modeling, X-ray crystallography, or other biophysical studies to characterize the binding site interactions of this compound. Consequently, information regarding its binding modes, the specific amino acid residues it might interact with, or the conformational changes it might induce upon binding to a biological target is not available.

Development of Structure-Activity Relationships (SAR)

The development of Structure-Activity Relationships (SAR) is contingent upon having a series of related compounds with measured biological activity. Since there is no published data on the biological activity of this compound or a library of its derivatives in the contexts mentioned above (antifungal, anticancer, antibiotic modulation), no SAR studies have been conducted. Establishing how modifications to the this compound scaffold affect biological activity remains a prospective goal for future research programs.

Advanced Spectroscopic and Computational Approaches in the Study of 5 Bromo 2 Difluoromethoxy Benzaldehyde

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in Research

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information about the molecular structure of 5-Bromo-2-(difluoromethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would offer a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) typically appears far downfield, likely in the range of 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group. docbrown.info The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the bromine, difluoromethoxy, and aldehyde substituents. The proton on the carbon between the bromine and aldehyde groups would likely be a doublet, while the other two protons would show more complex splitting. The single proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of 190-200 ppm. nih.gov The carbons of the aromatic ring would appear between 110-160 ppm, with their exact shifts determined by the electronic effects of the substituents. The carbon of the difluoromethoxy group is anticipated to be in the range of 115-120 ppm and would exhibit splitting due to coupling with the attached fluorine atoms. oregonstate.edu

¹⁹F NMR: Given the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is particularly informative. wikipedia.org This technique is highly sensitive to the chemical environment of fluorine atoms. biophysics.orghuji.ac.il this compound would be expected to show a single resonance for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet due to coupling with the single proton of this group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (CHO) | 9.8 - 10.5 | Singlet |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |

| ¹H (OCHF₂) | 6.5 - 7.5 | Triplet |

| ¹³C (C=O) | 190 - 200 | Singlet |

| ¹³C (Aromatic) | 110 - 160 | Multiplets |

| ¹³C (OCHF₂) | 115 - 120 | Triplet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (molar mass approximately 251.02 g/mol ), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M and M+2) of almost equal intensity. wikipedia.org

The fragmentation of aromatic aldehydes in mass spectrometry often involves the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). miamioh.edulibretexts.orgjove.com The presence of the bromine atom would also lead to characteristic fragments. Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Corresponding Fragment |

|---|---|

| 250/252 | [M-H]⁺ |

| 222/224 | [M-CHO]⁺ |

| 171 | [M-Br]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational frequencies. researchgate.net For this compound, these techniques would clearly indicate the presence of the aldehyde and the substituted benzene ring.

The most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected in the range of 1690-1715 cm⁻¹. libretexts.org The aromatic nature of the compound would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. ias.ac.in The C-H stretch of the aldehyde group typically appears as two weak bands between 2700-2900 cm⁻¹. missouri.edu The vibrations associated with the C-Br and C-F bonds would be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretch | 1690 - 1715 |

| C-H (Aldehyde) | Stretch | 2700 - 2900 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O-C (Ether) | Stretch | 1200 - 1300 |

| C-F | Stretch | 1000 - 1100 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide theoretical insights into the electronic properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be employed to optimize the molecular geometry and to calculate the energies and shapes of its molecular orbitals. researchgate.netcanterbury.ac.uknih.gov This analysis helps in understanding the distribution of electrons within the molecule and identifying the regions that are electron-rich or electron-deficient. The calculated molecular electrostatic potential (MEP) map would visually represent these regions, highlighting the electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating the site of electrophilic attack.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO on the molecule can predict the regioselectivity of its reactions. For instance, in reactions with nucleophiles, the attack is expected to occur at the atomic centers where the LUMO is localized, which is often the carbonyl carbon of the aldehyde. Conversely, electrophilic attack would be directed towards regions where the HOMO is concentrated, likely on the electron-rich aromatic ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as a "computational microscope" to visualize and understand the behavior of molecules at an atomic level. For a molecule like this compound, these techniques can predict its preferred three-dimensional shapes, the energy associated with these shapes, and how it might interact with biological macromolecules such as proteins.

The flexibility of this compound is primarily centered around the rotation of the difluoromethoxy and aldehyde groups relative to the benzene ring. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers that separate them.

Theoretical studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, often employ Density Functional Theory (DFT) to optimize the molecular geometry and calculate vibrational frequencies. nih.gov For this compound, a similar approach would involve mapping the potential energy surface by systematically rotating the C-O bond of the difluoromethoxy group and the C-C bond of the aldehyde group. The results of such an analysis would reveal the lowest energy (most stable) conformations. It is anticipated that the orientation of the aldehyde and difluoromethoxy groups would be significantly influenced by steric hindrance and electrostatic interactions between the substituents. For instance, ab initio calculations on 2-bromo-5-fluorobenzaldehyde (B45324) have shown that the conformer where the benzaldehyde (B42025) oxygen is trans to the 2-bromo substituent is the most stable. nih.gov

The energy landscape map generated from these calculations provides critical information on the relative populations of different conformers at a given temperature and the energy required for the molecule to transition from one conformation to another. This has implications for its reactivity and how it is recognized by a biological target.

Illustrative Conformational Energy Profile

The following table is a hypothetical representation of data that could be generated from a conformational analysis of this compound, illustrating the relative energies of different rotational isomers (rotamers) of the difluoromethoxy group.

| Dihedral Angle (C1-C2-O-CH) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 0° (cis) | 5.2 | 0.1 |

| 60° | 2.1 | 10.5 |

| 120° | 0.8 | 30.1 |

| 180° (trans) | 0.0 | 59.3 |

This table is for illustrative purposes only and does not represent experimental data.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking studies could be employed to screen it against various protein families to generate hypotheses about its potential biological function.

The process involves preparing a 3D model of the target protein and the ligand. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity. Studies on other benzaldehyde derivatives have successfully used this approach to identify inhibitors for enzymes like phenoloxidase and aldose reductase. sigmaaldrich.comdergipark.org.tr For example, molecular docking of benzaldehyde derivatives with human serum albumin has revealed that hydrogen bonding and hydrophobic interactions are the primary forces driving the binding. nih.gov

A hypothetical docking study of this compound against a kinase, for instance, would aim to identify key interactions. The difluoromethoxy group could potentially form hydrogen bonds with backbone amides in the protein's hinge region, while the bromo-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions within a deeper pocket. The results are typically visualized to inspect the binding mode and the specific amino acid residues involved.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. mdpi.com MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the protein and the ligand. mdpi.com

Illustrative Docking Results

The following table is a hypothetical representation of the output from a molecular docking study of this compound against a putative protein target, showcasing the predicted binding energy and key interacting residues.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Aldose Reductase | -7.8 | Trp111, His110 | Pi-Alkyl, Hydrogen Bond |

| p38 MAP Kinase | -8.2 | Met109, Gly110 | Hydrogen Bond, Halogen Bond |

| Tyrosine Kinase | -7.5 | Leu248, Val256 | Hydrophobic |

This table is for illustrative purposes only and does not represent experimental data.

Future Research Trajectories and Synthetic Innovations for 5 Bromo 2 Difluoromethoxy Benzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

There is no specific information available in the search results detailing dedicated research into more efficient and sustainable synthetic routes for 5-Bromo-2-(difluoromethoxy)benzaldehyde. While general methods for the synthesis of halogenated and fluorinated benzaldehydes exist, literature focusing on optimizing the synthesis of this specific molecule, particularly with an emphasis on green chemistry principles, is absent. Key missing data includes:

Comparative studies of different synthetic pathways to identify the most efficient and high-yielding methods.

Research on the use of catalytic methods to reduce waste and improve atom economy.

Exploration of sustainable solvents and reagents to minimize environmental impact.

Development of one-pot or continuous flow processes for safer and more scalable production. durham.ac.ukbeilstein-journals.orgbeilstein-journals.orgdurham.ac.uk

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound can be inferred from the general chemistry of aromatic aldehydes and organohalides. However, specific studies exploring its novel reactivity patterns and creating diverse derivatives are not documented. The difluoromethoxy group can influence the electronic properties of the benzene (B151609) ring and the reactivity of the aldehyde, but without dedicated research, any discussion would be speculative. Areas lacking specific research include:

Systematic studies on the compound's participation in various named reactions.

Exploration of the unique reactivity imparted by the difluoromethoxy group in comparison to a simple fluoro or methoxy (B1213986) group.

Published libraries of derivatives created from this specific starting material for screening in drug discovery or materials science. nbinno.comchemimpex.com

Expansion of Applications in Drug Discovery and Development

Although fluorinated compounds are of high interest in medicinal chemistry, and related molecules like 5-Bromo-2-fluorobenzaldehyde (B134332) are used as intermediates for anti-cancer and anti-inflammatory drugs, there are no specific examples in the search results of this compound being used as a key intermediate in the synthesis of named pharmaceutical compounds or classes of therapeutic agents. nbinno.comchemimpex.com Information is needed on:

Specific bioactive molecules or approved drugs that use this compound as a precursor.

Medicinal chemistry programs that have published findings on derivatives of this compound.

Structure-activity relationship (SAR) studies of drug candidates synthesized from this intermediate.

Integration with Emerging Technologies in Chemical Synthesis and Biology

The development of continuous flow synthesis setups for the safe and efficient production of this compound. durham.ac.ukbeilstein-journals.orgdurham.ac.uk

The use of AI and machine learning algorithms to predict novel synthetic routes or to design new derivatives with desired biological activities. chemrxiv.orgnih.govresearchgate.net

Integration of automated synthesis platforms for the rapid creation and testing of a library of compounds derived from this compound. pharmafeatures.comtechnologynetworks.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2-(difluoromethoxy)benzaldehyde, and how can purity be optimized?

- The compound can be synthesized via bromination of a difluoromethoxy-substituted benzaldehyde precursor. For example, brominating agents (e.g., Br₂ or NBS) in acidic media (e.g., H₂SO₄) have been used for analogous brominated benzaldehydes, yielding high-purity products (93–99%) after recrystallization or column chromatography . Purity optimization requires monitoring reaction intermediates via TLC or HPLC and using inert atmospheres to prevent side reactions like oxidation of the aldehyde group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and difluoromethoxy (C-F stretches ~1100–1200 cm⁻¹) groups.

- NMR : H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and aldehyde proton (δ ~10 ppm). F NMR distinguishes difluoromethoxy signals (δ -80 to -90 ppm).

- HRMS : Validates molecular weight (C₈H₅BrF₂O₂; exact mass ~249.95 g/mol) .

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing nature of the difluoromethoxy group activates the aromatic ring toward electrophilic substitution at the para position relative to the aldehyde. However, steric hindrance from the substituent may slow reactions, necessitating elevated temperatures or catalysts (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?

- Yield discrepancies often arise from competing side reactions (e.g., aldehyde oxidation or demethylation). Systematic optimization of reaction conditions (e.g., solvent polarity, temperature, and protecting groups for the aldehyde) is critical. For example, using oxime derivatives (e.g., 4b–4m in ) stabilizes the aldehyde during further functionalization .

Q. How can by-products formed during oxidation of this compound be identified and minimized?

- By-products like dibrominated disalicylaldehydes (e.g., in ) arise from over-bromination or π–π stacking interactions. Techniques:

- X-ray diffraction : Resolves crystal structures of by-products.

- HPLC-MS : Tracks reaction progress and identifies impurities.

- Reaction quenching : Halting the reaction at intermediate stages prevents over-bromination .

Q. What computational methods are recommended for predicting the crystal packing behavior of this compound?

- Density Functional Theory (DFT) calculations can model intermolecular interactions (e.g., halogen bonding between Br and O atoms). Pair these with SHELXL -refined X-ray data to validate predicted lattice parameters and symmetry .

Q. How do substituents on the benzaldehyde ring affect its bioactivity in organophosphorus reactivation studies?

- The bromine atom enhances electrophilicity, aiding nucleophilic attack in reactivation mechanisms. Difluoromethoxy groups improve lipid solubility, impacting bioavailability. Structure-activity relationship (SAR) studies using oxime derivatives (e.g., 4j–4m in ) show enhanced reactivation efficiency when electron-withdrawing groups are present .

Methodological Notes

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates. For final products, recrystallize from ethanol/water mixtures.

- Safety : Handle under fume hoods due to bromine and aldehyde toxicity. Refer to SDS guidelines for proper waste disposal .

- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ChemDraw) and compare XRD results with Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.